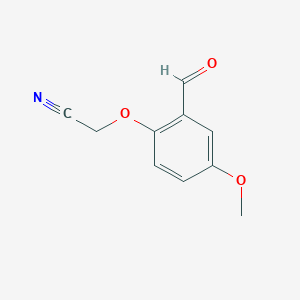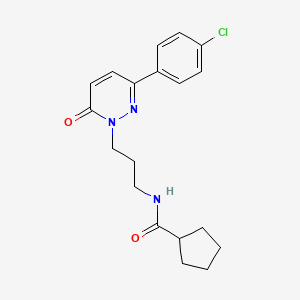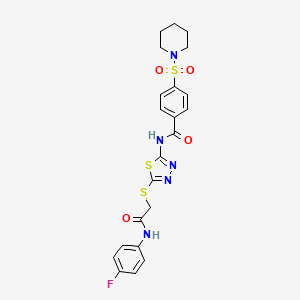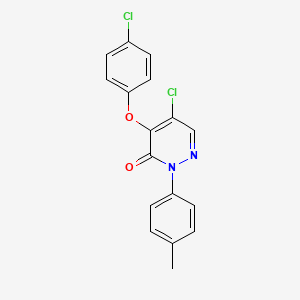
5-chloro-4-(4-chlorophenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-(4-chlorophenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone, also known as 5-chloro-4-CP-2-MP-3(2H)-pyridazinone, is a synthetic compound that has a wide range of applications in scientific research. This compound is used in a variety of research areas, including pharmacology, biochemistry, and cell biology. It is also used in laboratory experiments to study the biochemical and physiological effects of various compounds.
科学的研究の応用
5-Chloro-4-CP-2-MP-3(2H)-pyridazinone has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various compounds, such as hormones and neurotransmitters. It has also been used to study the effects of drugs on cell cultures and to study the effects of environmental toxins on cells. In addition, it has been used in pharmacological studies to study the effects of drugs on the human body.
作用機序
The mechanism of action of 5-Chloro-4-CP-2-MP-3(2H)-pyridazinone is not yet fully understood. However, it is believed that the compound acts as a competitive inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It is also believed to inhibit the activity of certain receptors, such as the 5-HT2A receptor. In addition, it is believed to interact with other molecules, such as DNA and proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-4-CP-2-MP-3(2H)-pyridazinone are still being studied. However, preliminary research suggests that the compound has anti-inflammatory, anti-oxidative, and anti-proliferative effects. In addition, it has been shown to have anti-cancer effects in cell culture studies. It has also been shown to have an effect on the production of certain hormones, such as cortisol and testosterone.
実験室実験の利点と制限
The advantages of using 5-Chloro-4-CP-2-MP-3(2H)-pyridazinone in laboratory experiments include its low cost, ease of synthesis, and its wide range of applications. However, there are some limitations to its use. For example, the compound is not very stable and is easily degraded by light and heat. In addition, it is not very soluble in water and can be difficult to dissolve in organic solvents.
将来の方向性
There are a number of potential future directions for 5-Chloro-4-CP-2-MP-3(2H)-pyridazinone research. For example, further studies could be conducted to better understand the biochemical and physiological effects of the compound. In addition, further research could be conducted to explore the potential therapeutic applications of the compound. Finally, further studies could be conducted to explore the potential of the compound as a diagnostic tool.
合成法
5-Chloro-4-CP-2-MP-3(2H)-pyridazinone can be synthesized via a multi-step process. The first step involves the reaction of 4-chloro-2-methylphenol with thionyl chloride to form 4-chloro-2-methylphenyl chloroformate. The second step involves the reaction of 4-chloro-2-methylphenyl chloroformate with 5-chloro-2-methylpyridine to form 5-chloro-4-(4-chlorophenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinoneP-2-MP-3(2H)-pyridazinone. The final step involves the reduction of the compound with sodium borohydride to form the desired product.
特性
IUPAC Name |
5-chloro-4-(4-chlorophenoxy)-2-(4-methylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-11-2-6-13(7-3-11)21-17(22)16(15(19)10-20-21)23-14-8-4-12(18)5-9-14/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANKMZOFCJWHRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide](/img/structure/B2671572.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2671581.png)

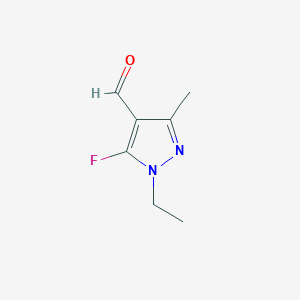
![N-benzyl-6-chloro-N-[(oxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2671584.png)
![3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid dihydrochloride](/img/structure/B2671585.png)
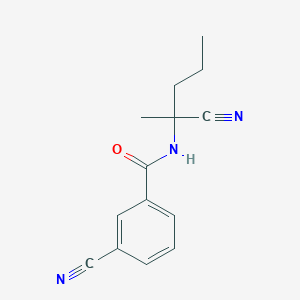
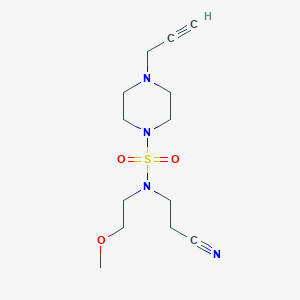
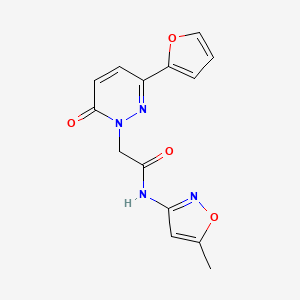
![N-1,3-benzodioxol-5-yl-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2671590.png)
![N-(1-methyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2671591.png)
